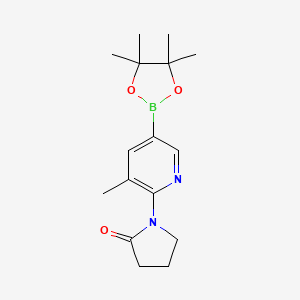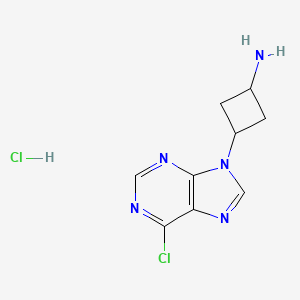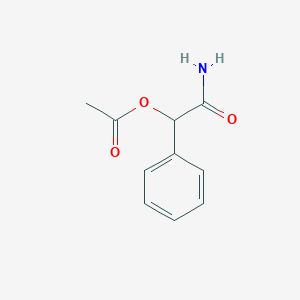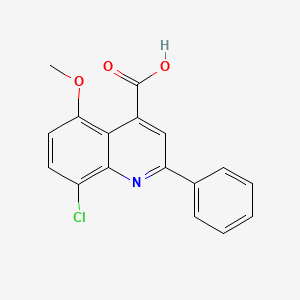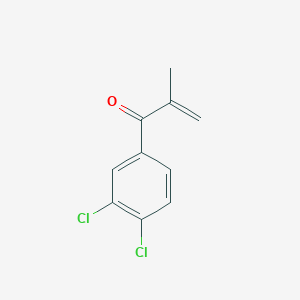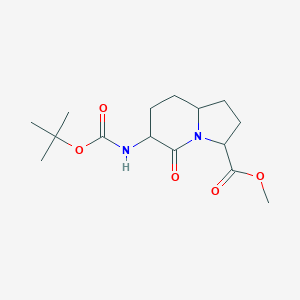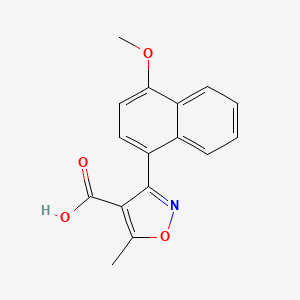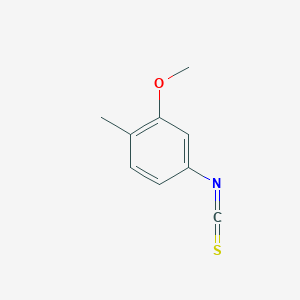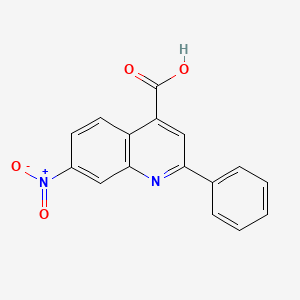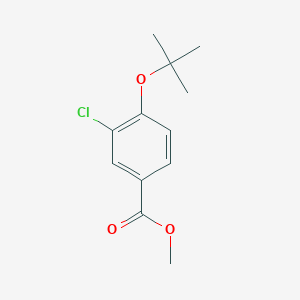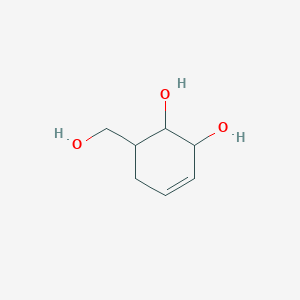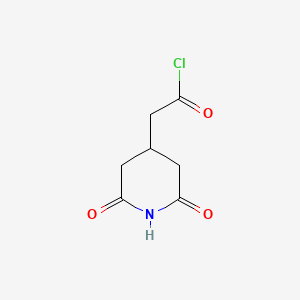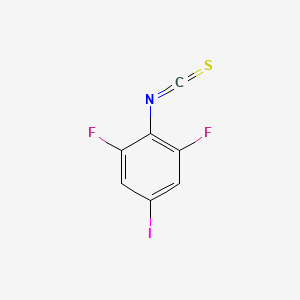
2,6-Difluoro-4-iodophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the functional group -N=C=S. The presence of fluorine and iodine atoms in the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-iodophenyl Isothiocyanate can be synthesized from its corresponding amine, 2,6-difluoro-4-iodoaniline. The synthetic process involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield the isothiocyanate product .
Industrial Production Methods
The industrial production of isothiocyanates typically involves similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product. The process is designed to be economical and suitable for scale-up activities .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, such as amines, to form thioureas.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include thioureas, thioamides, and various heterocyclic compounds. These products are often valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
2,6-Difluoro-4-iodophenyl Isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenyl Isothiocyanate: Similar in structure but lacks the iodine atom.
2,4-Difluorophenyl Isothiocyanate: Similar but with different fluorine substitution pattern.
2-Iodophenyl Isothiocyanate: Similar but lacks the fluorine atoms .
Uniqueness
The presence of both fluorine and iodine atoms in 2,6-Difluoro-4-iodophenyl Isothiocyanate makes it unique. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H2F2INS |
|---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
1,3-difluoro-5-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2F2INS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI Key |
GJKFZLDSYPCRDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



